molecular formula C15H8Cl2O2 B13683382 2-(3,5-Dichlorophenyl)-1H-indene-1,3(2H)-dione CAS No. 55994-25-7

2-(3,5-Dichlorophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13683382
CAS No.: 55994-25-7
M. Wt: 291.1 g/mol
InChI Key: ULIDNUZJNCYVSO-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-1H-indene-1,3(2H)-dione is an organic compound characterized by the presence of a dichlorophenyl group attached to an indene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with indene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichlorophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione structure, which imparts specific chemical reactivity and potential applications that differ from other dichlorophenyl derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

55994-25-7

Molecular Formula

C15H8Cl2O2

Molecular Weight

291.1 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)indene-1,3-dione

InChI

InChI=1S/C15H8Cl2O2/c16-9-5-8(6-10(17)7-9)13-14(18)11-3-1-2-4-12(11)15(13)19/h1-7,13H

InChI Key

ULIDNUZJNCYVSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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